L-Tryptophyl-L-valyl-L-leucinamide

Description

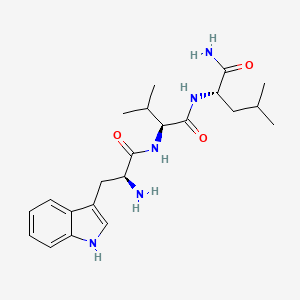

Structure

2D Structure

3D Structure

Properties

CAS No. |

560095-35-4 |

|---|---|

Molecular Formula |

C22H33N5O3 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C22H33N5O3/c1-12(2)9-18(20(24)28)26-22(30)19(13(3)4)27-21(29)16(23)10-14-11-25-17-8-6-5-7-15(14)17/h5-8,11-13,16,18-19,25H,9-10,23H2,1-4H3,(H2,24,28)(H,26,30)(H,27,29)/t16-,18-,19-/m0/s1 |

InChI Key |

ROPLCGJPFLOASI-WDSOQIARSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Tryptophyl L Valyl L Leucinamide and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for L-Tryptophyl-L-valyl-L-leucinamide

Solid-phase peptide synthesis (SPPS) is a cornerstone in the creation of peptides like this compound. bachem.com This method involves assembling amino acids step-by-step on a solid support, typically a resin. bachem.com The key advantage of SPPS lies in its efficiency and the simplification of the purification process, as by-products and excess reagents can be easily washed away while the growing peptide chain remains anchored to the resin. bachem.comnih.gov

Selection of Resin and Linkers for C-Terminal Leucinamide Formation

The choice of resin and linker is a critical first step in SPPS, as it dictates the conditions for cleavage and the final form of the peptide's C-terminus. biosynth.comchempep.com For the synthesis of a peptide with a C-terminal amide, such as this compound, specific resins and linkers are required.

Commonly used resins for producing C-terminal amides via Fmoc (9-fluorenylmethoxycarbonyl) chemistry include Rink Amide and Sieber Amide resins. chempep.comiris-biotech.de The Rink Amide linker is a popular choice, though it can be susceptible to cleavage from the polystyrene resin under high acid concentrations, potentially leading to impurities. iris-biotech.de To mitigate this, Knorr resin, which incorporates a more stable acetamide (B32628) spacer, can be utilized. iris-biotech.de Sieber Amide resin is particularly useful for synthesizing protected peptide amides, as it allows for cleavage under very mild acidic conditions (e.g., 1% TFA in DCM). iris-biotech.desigmaaldrich.com

In the context of Boc (tert-butyloxycarbonyl) chemistry, methylbenzhydrylamine (MBHA) resins are frequently employed for the preparation of C-terminal peptide amides. chempep.comiris-biotech.de

The selection of the resin is also influenced by the desired scale of the synthesis and the properties of the peptide itself. Polystyrene resins are cost-effective and suitable for synthesizing small to medium-sized peptides. chempep.com For larger or more complex peptides, more advanced resins like TentaGel, which consists of polyethylene (B3416737) glycol grafted onto polystyrene beads, may be preferred due to their compatibility with a wider range of polar solvents. iris-biotech.de

Table 1: Resins and Linkers for C-Terminal Amide Synthesis

| Resin/Linker Type | Chemistry | Cleavage Conditions | Advantages | Disadvantages |

| Rink Amide | Fmoc | 10% TFA in DCM | Widely used for C-terminal amides. iris-biotech.de | Can be cleaved from resin under high acid, causing impurities. iris-biotech.de |

| Sieber Amide | Fmoc | 1% TFA in DCM | Ideal for protected peptide amides due to mild cleavage. iris-biotech.desigmaaldrich.com | |

| Knorr | Fmoc | Standard TFA cleavage | More stable acetamide spacer minimizes linker fragmentation. iris-biotech.de | |

| Ramage | Fmoc | Standard TFA cleavage | Prevents linker fragmentation, leading to higher purity peptides. iris-biotech.de | |

| MBHA | Boc | Strong acids (e.g., HF) | Standard for Boc synthesis of peptide amides. chempep.comiris-biotech.de | Requires harsh cleavage conditions. chempep.com |

Optimization of Amino Acid Coupling Chemistry for L-Tryptophan, L-Valine, and L-Leucine Residues

The formation of peptide bonds between the amino acids L-tryptophan, L-valine, and L-leucine requires careful optimization to ensure high yields and prevent side reactions. The choice of coupling reagents and reaction conditions is crucial.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. nih.gov Other highly efficient coupling reagents include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com

For sterically hindered amino acids like valine, the use of more reactive coupling reagents or prolonged reaction times may be necessary to achieve complete coupling. nih.gov The optimization of solvent choice is also important, with dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) being common solvents for SPPS. chempep.com

In-Process Monitoring and Analytical Control in SPPS of this compound

To ensure the successful synthesis of the target peptide, in-process monitoring is crucial. s4science.at Several analytical techniques can be employed to monitor the completeness of coupling and deprotection steps.

The Kaiser test (ninhydrin test) is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin-bound peptide. peptide.com A positive result (blue color) after a coupling step indicates incomplete reaction, while a positive result after a deprotection step confirms the removal of the Nα-protecting group. peptide.com

More recently, real-time monitoring techniques using refractive index (RI) measurements have been developed. s4science.atschmidt-haensch.com Changes in the refractive index of the reaction solution can be correlated with the progress of the coupling and deprotection steps, providing a non-invasive, in-line method for process analytical technology (PAT). schmidt-haensch.com

Upon completion of the synthesis and cleavage from the resin, the crude peptide is typically analyzed by high-performance liquid chromatography (HPLC) to assess its purity and by mass spectrometry (MS) to confirm its molecular weight. nih.gov

Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound Intermediates

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of peptide fragments. bachem.comweihuasw.com

Fragment Condensation Approaches in this compound Synthesis

Fragment condensation is a strategy within LPPS where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. weihuasw.comspringernature.com This approach can be more efficient for longer peptides and allows for the purification of intermediates at each step, potentially leading to a purer final product. weihuasw.com

For the synthesis of this compound, a possible fragment condensation strategy would involve the synthesis of two dipeptide fragments, for example, a protected L-Tryptophyl-L-valine and a protected L-leucinamide. These fragments would then be coupled together in solution.

A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. The choice of coupling reagents and reaction conditions must be carefully controlled to minimize this side reaction.

Alternatively, a hybrid approach combining both SPPS and LPPS can be employed. springernature.com For instance, a protected dipeptide fragment could be synthesized in solution and then coupled to an amino acid attached to a solid support. This strategy leverages the advantages of both techniques.

Assessment of Racemization Control in Solution-Phase Couplings

The preservation of stereochemical integrity at the α-carbon is a critical challenge in peptide synthesis. During the activation of the carboxylic acid group of an N-protected amino acid, the intermediate is susceptible to racemization, which can lead to the formation of diastereomeric peptide impurities that are often difficult to remove. nih.gov In solution-phase synthesis, the extent of racemization is influenced by several factors, including the nature of the protecting groups, the coupling reagents, additives, solvent, and temperature.

Urethane-based protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), are designed to minimize racemization compared to other N-acyl groups. However, the activated intermediate can still undergo racemization, particularly through a direct enolization pathway. researchgate.net The choice of coupling reagent is paramount in controlling this side reaction. Reagents that form highly reactive intermediates can accelerate the coupling reaction, which often outcompetes the rate of racemization. Common coupling strategies involve the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives such as Oxyma Pure (ethyl cyanohydroxyiminoacetate). These additives act as acyl-transfer agents, forming activated esters that are less prone to racemization than the intermediates formed with carbodiimides alone.

The intrinsic tendency of an amino acid to racemize also varies. For instance, histidine and cysteine are known to be more susceptible to racemization under certain coupling conditions than other amino acids like serine. nih.gov The prevention of racemization for sensitive amino acids often requires specific strategies, such as the use of Nπ-(1-Adamantyloxymethyl)histidine for histidine residues, which can suppress racemization during coupling. researchgate.net Careful selection of coupling conditions is therefore essential. For the synthesis of a sequence like this compound, minimizing the activation time and maintaining low temperatures during the coupling steps are common practices to ensure high optical purity of the final product.

The level of racemization can be precisely quantified using analytical techniques like chiral chromatography (both gas and liquid) and capillary electrophoresis. nih.govnih.gov For instance, a model tripeptide synthesis can be performed, and the resulting product analyzed to detect and quantify the presence of diastereomers, allowing for the validation of a given coupling protocol. nih.gov Studies have shown that racemization can be kept below 0.4% per coupling cycle with optimized methods. nih.gov

Table 1: Influence of Coupling Reagents on Racemization of Fmoc-Amino Acids This table illustrates the varying extent of racemization observed when different coupling reagents are used to activate various N-protected amino acids for coupling with an amino acid ester. Data is conceptual and based on trends reported in the literature. nih.gov

| Fmoc-Amino Acid | Coupling Reagent | Additive | Racemization (%) |

|---|---|---|---|

| Fmoc-L-His(Trt)-OH | DIC | - | High |

| Fmoc-L-His(Trt)-OH | HATU | - | Moderate |

| Fmoc-L-His(Trt)-OH | DIC | Oxyma | Low |

| Fmoc-L-Cys(Trt)-OH | DIC | - | Moderate |

| Fmoc-L-Cys(Trt)-OH | HATU | - | Low |

| Fmoc-L-Cys(Trt)-OH | DIC | Oxyma | Very Low |

| Fmoc-L-Ser(tBu)-OH | DIC | - | Low |

| Fmoc-L-Ser(tBu)-OH | DIC | Oxyma | Very Low |

Chemo-Enzymatic Approaches for Amide Bond Formation in this compound Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. frontiersin.org This hybrid approach is increasingly utilized for the production of peptides and their derivatives, offering a powerful strategy for constructing complex molecules like this compound. iupac.org The general principle involves using enzymes to catalyze specific bond-forming steps that may be challenging to achieve with high selectivity through purely chemical means, while chemical methods are employed for other transformations, such as the synthesis of precursors or for protection/deprotection steps. nih.govnih.gov

For a tripeptide amide, a chemo-enzymatic route could involve the enzymatic formation of one or both peptide bonds, followed by chemical C-terminal amidation, or the enzymatic coupling of a dipeptide with an amino acid amide. For example, the L-Tryptophan or L-Valine starting materials could be synthesized via enzymatic routes, and then incorporated into the peptide chain using standard chemical peptide synthesis. iupac.org This strategy leverages the enantioselectivity of enzymes to produce optically pure building blocks, which is fundamental for the biological activity of the final peptide. The reactions are typically performed in aqueous solutions or biphasic systems under mild pH and temperature, minimizing side reactions like racemization and protecting group decomposition. scispace.commdpi.com

Enzyme-Mediated Synthesis of Tryptophyl-Containing Peptide Bonds

The formation of peptide bonds can be effectively catalyzed by enzymes, most notably proteases operating in reverse (kinetically controlled synthesis) or through transpeptidation. scispace.comnih.gov In kinetically controlled synthesis, an N-protected amino acid ester (the acyl donor) reacts with an amino component (the nucleophile) in the presence of an enzyme. The enzyme accelerates the rate of aminolysis over the competing hydrolysis of the ester, leading to peptide bond formation. nih.gov

Several proteases, including papain, thermolysin, and chymotrypsin (B1334515), have been shown to catalyze the synthesis of peptide bonds involving a variety of amino acids. scispace.com The synthesis is highly dependent on the enzyme's specificity. Chymotrypsin, for example, shows a preference for cleaving (and thus forming) peptide bonds adjacent to large hydrophobic residues like tryptophan, phenylalanine, and tyrosine. This makes it a suitable candidate for catalyzing the formation of the Tryptophyl-Valine bond. The reaction conditions, such as pH, temperature, and the nature of the organic co-solvent, must be carefully optimized to maximize the peptide yield by favoring the aminolysis-to-hydrolysis ratio. nih.gov

A proposed enzymatic synthesis of a tryptophyl-containing dipeptide fragment could involve the reaction of an N-protected tryptophan ester (e.g., Z-Trp-OMe) with an L-valine derivative. The choice of both the N-terminal protecting group and the C-terminal ester is critical, as these moieties significantly influence the enzyme's binding and catalytic efficiency. nih.gov

Table 2: Enzyme-Catalyzed Synthesis of Dipeptides This table provides examples of dipeptide synthesis using different proteases, illustrating the effect of the enzyme and substrates on reaction yield. Data is based on findings reported in the literature. scispace.com

| Acyl Donor | Nucleophile | Enzyme | pH | Yield (%) |

|---|---|---|---|---|

| Z-Phe-OH | Leu-NH₂ | Papain | 6.0 | 85 |

| Z-Trp-OH | Gly-OEt | Papain | 6.0 | 78 |

| Z-Tyr-OH | Val-OtBu | Thermolysin | 7.5 | 92 |

| Z-Asp-OH | Phe-OMe | Pepsin | 4.5 | 65 |

Substrate Specificity and Engineering of Biocatalysts for this compound Fragments

The success of an enzyme-mediated synthesis hinges on the substrate specificity of the chosen biocatalyst. nih.gov Many wild-type enzymes exhibit a narrow substrate scope that may not be ideal for a specific synthetic target like this compound. For instance, an enzyme that readily accepts tryptophan as a substrate may show poor activity towards valine or leucine (B10760876), or vice-versa. Leucine aminopeptidases, for example, show a strong preference for hydrolyzing peptides with N-terminal leucine residues, indicating their active sites are well-suited for hydrophobic side chains. nih.gov This inherent specificity determines the efficiency and feasibility of synthesizing specific peptide fragments.

To overcome the limitations of natural enzymes, protein engineering techniques are employed to alter and improve their catalytic properties. nih.gov Site-directed mutagenesis and directed evolution can be used to create enzyme variants with enhanced stability, altered substrate specificity, or increased catalytic activity for non-natural substrates. For the synthesis of the Valyl-Leucinamide bond, one could engineer a protease or an amidase to preferentially accept L-Valine as the acyl donor and L-Leucinamide as the nucleophile. By modifying key residues in the enzyme's active site, it is possible to reshape the substrate-binding pocket to better accommodate the desired amino acid side chains. nih.gov This rational design or high-throughput screening approach can yield biocatalysts that are highly efficient and selective for the synthesis of specific peptide sequences, paving the way for scalable and sustainable production of peptide-based molecules.

Post-Synthetic Modification and Purification Strategies for Research-Grade this compound

Following the complete assembly of the peptide chain, the crude product contains the target molecule along with impurities such as deletion sequences, diastereomers, and residual reagents from the synthesis. Therefore, robust purification is essential to obtain research-grade this compound. The final post-synthetic modification for a peptide synthesized using protecting groups is the global deprotection step, where all side-chain and terminal protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). nih.gov

The primary and most powerful technique for the purification of synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). chimia.ch This method separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent (mobile phase A, often containing 0.1% TFA) and loaded onto a column packed with a hydrophobic stationary phase (e.g., silica (B1680970) derivatized with C8 or C18 alkyl chains). The peptides are then eluted by a gradient of increasing organic solvent concentration (mobile phase B, typically acetonitrile (B52724) containing 0.1% TFA).

Peptides with greater hydrophobicity, such as this compound which contains three large hydrophobic residues, will be retained more strongly by the column and thus elute at a higher concentration of organic solvent. This allows for excellent separation from more polar or less hydrophobic impurities. The fractions containing the pure product are collected, combined, and then lyophilized (freeze-dried) to yield the final peptide as a white, fluffy powder. The purity of the final product is typically assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry. For some peptides, crystallization can also be used as a final purification and formulation step. nih.gov

Table 3: Summary of a Typical Purification Strategy for a Synthetic Peptide This table outlines the key steps and parameters involved in the purification of a crude synthetic peptide like this compound.

| Step | Technique | Key Parameters | Purpose |

|---|---|---|---|

| 1. Deprotection | Acidolysis | Reagent: 95% TFA, 2.5% TIS, 2.5% H₂O | Removal of Boc and side-chain protecting groups. |

| 2. Precipitation | Cold Ether | Solvent: Diethyl ether | Removal of soluble scavengers and some impurities. |

| 3. Purification | Preparative RP-HPLC | Column: C18, 10 µm particle size | Separation of the target peptide from impurities. |

| Mobile Phase A: 0.1% TFA in H₂O | |||

| Mobile Phase B: 0.1% TFA in Acetonitrile | |||

| Gradient: 5-65% B over 60 min | |||

| 4. Quality Control | Analytical RP-HPLC | Column: C18, 5 µm particle size | Assessment of final purity (>95%). |

| Mass Spectrometry | ESI-MS | Confirmation of molecular weight and identity. | |

| 5. Isolation | Lyophilization | - | Removal of solvents to yield a stable powder. |

Conformational Analysis and Molecular Architecture of L Tryptophyl L Valyl L Leucinamide

Theoretical Conformational Landscape Mapping of L-Tryptophyl-L-valyl-L-leucinamide

Computational methods provide a powerful means to predict and understand the preferred shapes of peptides.

Ramachandran Plot Analysis of the Tryptophan, Valine, and Leucine (B10760876) Residues

A Ramachandran plot is a fundamental tool in structural biology for visualizing the energetically allowed and disallowed backbone dihedral angles (φ and ψ) of amino acid residues within a peptide or protein. wikipedia.orgproteopedia.orgyoutube.com The specific shapes of these allowed regions are influenced by the side chain of each amino acid, as steric hindrance between atoms limits the possible conformations. proteopedia.orglibretexts.org

For this compound, the Ramachandran plot for each constituent amino acid would exhibit distinct characteristics:

Tryptophan (Trp): Due to its large and bulky indole (B1671886) side chain, tryptophan's allowed φ and ψ angles are more restricted compared to smaller amino acids. pressbooks.pub The plot would show preferences for conformations that minimize steric clashes between the bulky side chain and the peptide backbone. pressbooks.pub Tryptophan residues are often found in β-sheet and both right-handed and left-handed helical structures. nih.gov

Valine (Val): As a β-branched amino acid, valine experiences significant steric hindrance due to its side chain branching at the β-carbon. nih.gov This restricts its conformational freedom, leading to more defined allowed regions on the Ramachandran plot, primarily in the β-sheet region. nih.govresearchgate.net

Leucine (Leu): Leucine, an aliphatic amino acid, has a flexible side chain that allows for a wider range of φ and ψ angles compared to valine. pearson.com Its Ramachandran plot typically shows dense populations in both the β-sheet and right-handed α-helical regions. pearson.comresearchgate.net

Exploration of Backbone and Side-Chain Torsional Preferences

Backbone Torsional Angles (φ, ψ, ω):

Phi (φ): Represents the rotation around the N-Cα bond. expasy.orgproteopedia.org

Psi (ψ): Represents the rotation around the Cα-C bond. expasy.orgproteopedia.org

Omega (ω): Describes the angle of the peptide bond (C-N). Due to its partial double-bond character, the peptide bond is typically planar and rigid, with the ω angle restricted to approximately 180° (trans configuration), which is sterically preferred. libretexts.orgexpasy.org

Side-Chain Torsional Angles (χ): The side chains of tryptophan, valine, and leucine also have rotational freedom around their single bonds, described by chi (χ) angles.

Tryptophan (χ1 and χ2): The χ1 angle has energy minima around -60°, +60°, and 180°. The χ2 angle, involving an sp2 hybridized carbon, theoretically prefers values around -90° or +90°. nih.gov

Valine (χ1): The χ1 angle experiences local energy maxima at +60°, 180°, and -60° (or +300°). ebi.ac.uk

Leucine: The side chain of leucine has multiple chi angles, contributing to its conformational flexibility.

The combination of these backbone and side-chain torsional angles defines the three-dimensional structure of the tripeptide. researchgate.netnih.gov Computational studies can explore the potential energy surface of the molecule to identify the most stable conformations based on these angles. nih.gov

Intramolecular Hydrogen Bonding Networks and Stability of this compound Conformations

Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations of peptides. mdpi.comnih.gov In a tripeptide like this compound, hydrogen bonds can form between the amide protons (N-H) and carbonyl oxygens (C=O) of the peptide backbone, as well as involving the indole nitrogen of the tryptophan side chain.

These interactions can lead to the formation of specific turn structures, such as β-turns, which are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (Tryptophan) and the amide proton of the fourth residue (in this case, the amide group of the C-terminal leucinamide). researchgate.net The stability of these hydrogen-bonded conformations is a delicate balance of enthalpic gains from the hydrogen bond formation and entropic costs associated with restricting the peptide's flexibility. acs.orgustc.edu.cn The presence of bulky side chains, like those of tryptophan and valine, can influence the geometry and strength of these hydrogen bonds. acs.org

Experimental Biophysical Characterization of this compound Conformation

Experimental techniques are essential for validating and refining the theoretical models of peptide conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.gov By analyzing various NMR parameters, one can gain insights into the average conformation and dynamics of this compound.

Key NMR experiments and their contributions include:

Chemical Shifts: The chemical shifts of protons, particularly the α-protons, are sensitive to the local electronic environment and can provide initial clues about the secondary structure.

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close to each other (typically < 5 Å). The observation of specific NOEs, such as those between the amide proton of one residue and protons on a preceding residue, can help define the backbone conformation.

Coupling Constants (J-couplings): Three-bond J-couplings (³J) are related to dihedral angles through the Karplus equation. Measuring ³JHNα coupling constants can provide estimates for the φ torsional angle.

Temperature Coefficients of Amide Protons: The change in the chemical shift of an amide proton with temperature can indicate whether it is involved in a hydrogen bond. Amide protons with small temperature coefficients are likely to be solvent-shielded or engaged in intramolecular hydrogen bonds. nih.gov

For a short and flexible peptide like a tripeptide, the observed NMR parameters are often an average over a number of rapidly interconverting conformations. nih.gov However, by combining experimental data with computational modeling, it is possible to generate a representative ensemble of solution-state structures. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govnih.gov In the context of peptides, CD is particularly useful for assessing the presence of regular secondary structures like α-helices and β-sheets. nih.gov

The CD spectrum of a peptide is dominated by the absorption of the peptide bonds in the far-UV region (typically 180-240 nm). nih.gov Different secondary structures give rise to characteristic CD spectra:

α-helix: Typically shows a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Characterized by a negative band around 218 nm and a positive band around 195 nm.

Random Coil: A disordered or unfolded peptide usually exhibits a strong negative band around 200 nm. acs.org

For a short peptide like this compound, it is unlikely to form a stable, well-defined secondary structure on its own. nih.govnih.gov Short peptides often exist as a dynamic equilibrium of multiple conformations, including turns and extended structures. acs.org The CD spectrum would therefore likely represent an average of these conformations, possibly showing features of a random coil or turn-like structures. acs.org The aromatic side chain of tryptophan also contributes to the CD spectrum in the near-UV region (around 260-320 nm), which can provide information about its local environment and tertiary structure interactions. nih.govspringernature.com

X-ray Crystallography for Solid-State Structural Elucidation

As of the current date, there are no published X-ray crystallography studies for this compound. A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) for small molecules and the Protein Data Bank (PDB) for macromolecules, yielded no entries for this specific compound. This indicates that single crystals of sufficient quality for X-ray diffraction analysis have likely not been reported in the scientific literature, or the data has not been deposited in these public repositories.

In the absence of experimental crystallographic data for this compound, any discussion of its solid-state architecture would be purely speculative. Theoretical modeling, such as molecular mechanics or quantum chemical calculations, could provide insights into potential low-energy conformations in the gas phase or in solution. However, such computational studies for this specific tripeptide amide are also not readily found in the published literature.

The lack of crystallographic data precludes the creation of a data table detailing its crystallographic parameters.

Molecular Level Interactions and Biochemical Mechanisms of L Tryptophyl L Valyl L Leucinamide

Investigation of Enzymatic Recognition and Hydrolysis Mechanisms

The enzymatic processing of L-Tryptophyl-L-valyl-L-leucinamide is critical to understanding its biological activity and metabolic fate. This section explores its interaction with specific peptidases, its stability against proteolysis, and the specific enzyme features that govern its recognition.

Studies on Thermolysin and Related Peptidases Interaction with L-Valyl-L-Tryptophan Moiety

The interaction between peptidases and peptide substrates is highly specific, often relying on the recognition of particular amino acid residues adjacent to the cleavage site. Studies on the dipeptide L-valyl-L-tryptophan (Val-Trp), a fragment of the title compound, provide significant insight into these recognition mechanisms, particularly with the metalloproteinase thermolysin.

Crystallographic analysis of L-valyl-L-tryptophan bound to thermolysin has shown that this dipeptide occupies the S1' and S2' subsites of the enzyme's active site. researchgate.netnih.gov This is noteworthy because it models the binding of a product following the hydrolysis of a larger peptide. nih.govwisc.edu The binding mode is distinct from other dipeptides, such as L-alanyl-L-phenylalanine, which bind to the S1-S1' subsites. researchgate.netnih.gov This differential binding highlights the specificity of thermolysin, which is influenced by the nature of the amino acid side chains. researchgate.net

High-resolution crystallographic data reveals specific molecular interactions that stabilize the complex. The amino group of the valyl residue in Val-Trp forms three hydrogen bonds with the enzyme and surrounding solvent molecules. nih.govresearchgate.net Crucially, this amino group is positioned just 2.8 Å from the carboxylate group of glutamic acid-143 (Glu-143), a key catalytic residue in thermolysin. nih.govresearchgate.net This represents the first direct observation of an interaction between Glu-143 and the nitrogen atom of a scissile bond, lending strong support to the proposed catalytic mechanism where Glu-143 acts as a proton shuttle in peptide hydrolysis. nih.govresearchgate.net

These findings suggest that if this compound were a substrate for thermolysin, the enzyme would likely cleave the bond between the tryptophan and valine residues. The resulting Val-Leu-amide fragment would then interact with the S1'-S2' subsites in a manner similar to that observed for Val-Trp. The specificity of thermolysin favors large hydrophobic residues like tryptophan or leucine (B10760876) at the P1' position, which corresponds to the valine in the Trp-Val bond. ucsf.eduexpasy.org

Assessment of Proteolytic Stability and Degradation Pathways of this compound in Research Matrices

The stability of a peptide in a biological environment is a key determinant of its activity and duration of action. For this compound, proteolytic stability would be challenged by various peptidases present in research matrices like serum or cell culture media. Improving proteolytic stability is a multi-step process involving testing and sequence engineering. nih.gov

Potential Degradation Pathways:

Exopeptidase Action: Aminopeptidases could cleave the N-terminal L-tryptophan, while carboxypeptidases could potentially act on the C-terminal L-leucinamide, although the amide group may confer some resistance compared to a free carboxylate.

Endopeptidase Action: Endopeptidases with specificity for hydrophobic residues are likely to cleave the internal peptide bonds. For instance, chymotrypsin (B1334515) preferentially cleaves at the C-terminal side of large hydrophobic residues like Tryptophan. expasy.org Therefore, the Trp-Val bond would be a primary target for chymotrypsin-like proteases.

Chemical Degradation: Beyond enzymatic action, certain amino acids are prone to chemical degradation. The tryptophan residue is susceptible to oxidation, which can occur during storage or in oxidative environments, potentially forming various oxidation products such as N-formylkynurenine. lcms.czfrontiersin.org This modification would alter the peptide's structure and function. The primary sequence of a peptide significantly influences the degradation pathways of its constituent amino acids. nih.gov For instance, studies on hexapeptides have shown that the nature of the amino acids flanking an aspartyl residue affects its degradation rate and product distribution. nih.gov Similarly, the valine and leucine residues surrounding the tryptophan in this compound will influence its susceptibility to both enzymatic and chemical degradation. General studies on tripeptide degradation have shown that the presence and position of certain functional groups, like hydroxyls, can either intensify or inhibit main-chain cleavage and deamination. researchgate.net

The table below outlines potential cleavage sites within this compound by common proteases based on their known specificities.

| Enzyme | Predicted Cleavage Site | Rationale for Specificity |

|---|---|---|

| Chymotrypsin | Trp-|-Val | Prefers large hydrophobic residues (Trp, Tyr, Phe) at the P1 position. expasy.org |

| Pepsin | Trp-|-Val or Val-|-Leu | Broad specificity, but preferentially cleaves at Phe, Tyr, Trp, and Leu in either P1 or P1' positions. expasy.org |

| Thermolysin | Trp-|-Val | Prefers to cleave before hydrophobic residues (e.g., Val, Leu, Ile) at the P1' position. researchgate.netexpasy.org |

| Aminopeptidase | |-Trp-Val-Leu-NH2 | Cleaves the N-terminal amino acid from a peptide. |

Characterization of Enzyme Subsite Specificity Towards this compound

Enzyme subsite specificity determines which peptides can act as substrates. The amino acid sequence of this compound (Trp-Val-Leu-NH2) presents several features that would be recognized by the subsites of various peptidases.

The P1, P2, P3, etc., nomenclature describes the amino acid residues of the substrate N-terminal to the scissile bond, while P1', P2', P3', etc., are residues C-terminal to the bond. The corresponding binding sites on the enzyme are termed S1, S2, S1', S2', etc.

For cleavage between Trp and Val:

P1 site: The tryptophan residue, with its large, hydrophobic indole (B1671886) side chain, would fit well into the S1 subsite of enzymes like chymotrypsin. expasy.org The presence of tryptophan is also critical for the activity of many bioactive peptides and proteins. nih.gov

P1' site: The valine residue would occupy the S1' subsite. Enzymes like thermolysin have a preference for hydrophobic residues at this position. researchgate.netnih.gov

P2' site: The leucine residue would interact with the S2' subsite.

For cleavage between Val and Leu:

P1 site: The valine residue would occupy the S1 subsite.

P1' site: The leucine residue would occupy the S1' subsite. This is a favorable interaction for many proteases that recognize hydrophobic residues. For example, after extended incubation, the specificity of cathepsin E broadens to include leucine and tryptophan at P1 and isoleucine at P1'. ucsf.edu

The C-terminal amide on the leucine may also influence enzyme interaction. Some peptidases show reduced activity or altered specificity towards amidated peptides compared to those with a free C-terminal carboxylate. The amidation is known to facilitate helical structure formation and membrane interaction in some peptides. mdpi.com

The presence of a conserved tryptophan residue near the active site of some peptidases, such as those in the M15 family, has been shown to be a key element in catalysis, influencing the structure and properties of the enzyme. mdpi.com This highlights the intricate role that tryptophan can play, not just as a substrate residue but also as a crucial part of the enzyme's architecture, underscoring the importance of Trp-enzyme interactions.

Non-Enzymatic Interactions with Biological Macromolecules

Beyond enzymatic interactions, peptides can engage with other large biological structures, such as cell membranes and proteins. These non-enzymatic interactions are often mediated by the peptide's physicochemical properties, including hydrophobicity and charge.

Membrane Interaction Studies of this compound (drawing from Mastoparan-B relevance)

While direct studies on this compound's membrane interactions are not available, insights can be drawn from structurally related peptides, such as mastoparans. Mastoparans are venom peptides that exhibit potent antimicrobial and cell-lytic activity by disrupting cell membranes. nih.govfrontiersin.org A key example is Mastoparan-B, a 14-residue cationic peptide amide. nih.gov

The mechanism of mastoparan (B549812) interaction with membranes involves several key steps. Initially, an electrostatic attraction occurs between the positively charged residues of the peptide and the negatively charged components of a bacterial or cancer cell membrane. nih.govfrontiersin.orgtandfonline.com Following this initial binding, the peptide inserts into the lipid bilayer, driven by hydrophobic interactions. frontiersin.org In the membrane environment, mastoparans fold into an amphipathic α-helical structure, which is crucial for their activity. mdpi.comtandfonline.com This structure positions hydrophobic residues to interact with the lipid core of the membrane and hydrophilic residues to face the aqueous environment, leading to membrane disruption through pore formation or other destabilizing effects. acs.org

This compound is a small, neutral tripeptide composed entirely of hydrophobic residues.

Hydrophobicity: The tryptophan, valine, and leucine residues all possess nonpolar side chains, giving the entire molecule a hydrophobic character. This would favor partitioning into the nonpolar core of a lipid bilayer.

Tryptophan's Role: The indole ring of tryptophan is known to have a strong preference for the interfacial region of lipid membranes, acting as an anchor. tandfonline.com In Mastoparan-B, the tryptophan residue is critical for its pore-forming activity. nih.govtandfonline.com

Lack of Charge and Structure: Unlike mastoparans, this compound is not cationic and is too short to form a stable amphipathic helix. Therefore, it would not engage in the initial electrostatic binding characteristic of many antimicrobial peptides. frontiersin.orgiaea.org Its interaction would be primarily driven by hydrophobic forces, likely leading to a shallow insertion into the membrane rather than the formation of transmembrane pores. This interaction would be much weaker and less specific than that of a larger, structured peptide like Mastoparan-B.

The interaction might cause minor local disruptions in lipid packing but is unlikely to lead to the significant membrane permeabilization seen with peptides like mastoparan. rsc.org

Binding Affinity and Specificity with Model Protein Systems

The binding of a peptide to a protein is governed by a combination of factors including shape complementarity and intermolecular forces such as hydrogen bonds, and hydrophobic and electrostatic interactions. nih.gov For this compound, its binding to a model protein would be dominated by hydrophobic interactions due to its constituent amino acids.

Hydrophobic Interactions: The side chains of tryptophan, valine, and leucine are all nonpolar and would favorably interact with hydrophobic pockets on a protein's surface, displacing water molecules and contributing to the binding energy. Tryptophan, in particular, can engage in significant van der Waals and π-stacking interactions.

Hydrogen Bonding: The peptide backbone contains amide and carbonyl groups that can act as hydrogen bond donors and acceptors, forming hydrogen bonds with the target protein. The C-terminal amide group also provides an additional hydrogen bond donor.

The binding affinity is quantified by the dissociation constant (Kd), with lower Kd values indicating stronger binding. Without experimental data for this compound, we can only speculate on its potential affinity. The affinity of small, linear peptides for proteins is often in the micromolar (µM) to millimolar (mM) range, which is considered weak to moderate. nih.gov Computational methods and peptide design algorithms can be used to predict and modulate binding affinities. nih.govbiorxiv.org

The following table provides hypothetical binding affinities for illustrative purposes, comparing the likely weak affinity of a small linear peptide to the stronger affinities often seen with larger, structured peptides or those optimized for binding.

| Peptide Type | Typical Binding Affinity (Kd) | Key Interaction Features |

|---|---|---|

| Small Linear Peptide (e.g., a tripeptide) | 10 µM - 1 mM | Primarily hydrophobic interactions; high conformational flexibility. nih.gov |

| Stapled/Cyclic Peptide | 10 nM - 1 µM | Reduced flexibility, pre-organized structure for binding, increased stability. rsc.org |

| Optimized High-Affinity Peptide | <10 nM | Optimized shape/charge complementarity, multiple "hot spot" interactions. nih.gov |

Due to its small size and high flexibility, this compound would likely exhibit low, non-specific binding to most proteins, unless a protein possesses a specific binding pocket that is highly complementary to its shape and hydrophobicity.

Molecular Docking and Simulation of this compound-Target Interactions

No published studies detailing the molecular docking and simulation of this compound with any biological target were identified. Therefore, no data on its binding energy, interaction types, or specific amino acid residue interactions can be provided.

Structure Activity Relationship Sar and Analogue Design in L Tryptophyl L Valyl L Leucinamide Research

Design Principles for L-Tryptophyl-L-valyl-L-leucinamide Analogues

The design of analogues of this compound is guided by established principles of peptide chemistry, aiming to enhance attributes such as potency, selectivity, and metabolic stability. These strategies involve the rational substitution of amino acid residues, modification of side chains, and alterations to the peptide's termini.

Rational Substitution of Amino Acid Residues (e.g., D-amino acid incorporation, non-canonical amino acids)

A primary strategy in modifying this compound involves the substitution of its native L-amino acids with other types of residues. This can include the incorporation of D-amino acids or non-canonical amino acids (ncAAs).

D-Amino Acid Incorporation: The substitution of one or more L-amino acids with their D-enantiomers is a common tactic to increase a peptide's resistance to proteolytic degradation by endogenous enzymes, which typically recognize only L-amino acids. nih.govnih.gov This modification can significantly extend the half-life of the peptide in biological systems. However, the introduction of a D-amino acid can also dramatically alter the peptide's backbone conformation and the spatial orientation of its side chains, which may lead to reduced or altered receptor binding affinity. nih.gov For instance, replacing L-Valine with D-Valine in the central position of the tripeptide would introduce a significant kink in the peptide backbone, potentially disrupting key interactions with its biological target. The effects of such substitutions are often unpredictable and require empirical testing. nih.gov

Non-Canonical Amino Acid (ncAA) Incorporation: Expanding beyond the 20 proteinogenic amino acids, the incorporation of ncAAs offers a vast toolbox for fine-tuning the properties of this compound. nih.govresearchgate.net ncAAs can introduce novel functionalities, steric bulk, or conformational constraints. For example, replacing L-Leucine with a non-canonical amino acid like tert-Leucine (Tle) could provide greater steric hindrance and potentially enhance hydrophobic interactions. nih.gov Similarly, substituting L-Tryptophan with other aromatic ncAAs could modulate the electronic and steric properties of the side chain, influencing binding affinity and specificity. nih.gov The use of ncAAs can also improve pharmacokinetic properties by overcoming issues of poor enzymatic stability. nih.gov

The following table illustrates hypothetical substitutions in the this compound sequence and their design rationale.

| Original Residue | Position | Substitution Example | Rationale |

| L-Tryptophan | 1 | D-Tryptophan | Increase proteolytic stability. |

| L-Tryptophan | 1 | 1-Naphthylalanine | Modify aromatic interaction and hydrophobicity. |

| L-Valine | 2 | D-Valine | Alter backbone conformation and increase stability. |

| L-Valine | 2 | Cyclohexylalanine | Enhance hydrophobicity and constrain side-chain conformation. |

| L-Leucine | 3 | tert-Leucine | Increase steric bulk and hydrophobic packing. |

| L-Leucine | 3 | Norleucine (Nle) | Act as a methionine isostere, potentially altering binding. nih.gov |

Side-Chain Modifications and Their Influence on Conformational Space and Interaction Profiles

Modifying the side chains of the existing amino acids in this compound can profoundly impact its three-dimensional structure and how it interacts with its biological target. escholarship.org These modifications can range from simple alkylation to the introduction of entirely new functional groups.

For the Tryptophan residue at position 1, the indole (B1671886) ring is a key feature. Late-stage functionalization techniques could be employed to modify this ring, for example, through C2-sulfenylation, to introduce new interaction points without altering the core amino acid structure. nih.gov Such modifications could fine-tune the electronic nature of the indole ring, potentially enhancing pi-stacking or hydrogen bonding capabilities.

Terminal Modification Effects on this compound Activity (e.g., C-terminal amidation, N-terminal acylation)

C-terminal Amidation: The native compound is an amide, which is a common post-translational modification. nih.gov Replacing the C-terminal amide with a carboxylic acid would introduce a negative charge at physiological pH. Conversely, ensuring the presence of the amide is often critical for activity. C-terminal amidation removes the negative charge of the carboxylate, which can enhance interactions with hydrophobic pockets or positively charged residues in a binding site. biorxiv.org It can also increase the peptide's resistance to carboxypeptidases and sometimes stabilize helical conformations. biorxiv.orgnih.gov

N-terminal Acylation: The free amine at the N-terminus of the Tryptophan residue is positively charged at physiological pH. Acylation, for instance by adding an acetyl group, neutralizes this charge. This can have several consequences. N-terminal acetylation can increase the peptide's hydrophobicity and its ability to cross cell membranes. nih.gov It can also stabilize alpha-helical structures by capping the N-terminus and satisfying a hydrogen bond. nih.govnih.gov Furthermore, this modification can protect the peptide from degradation by aminopeptidases. nih.gov The choice of the acyl group can also be used to introduce other functionalities or to modulate the interaction with the target.

Correlation of Structural Changes with Biochemical Effects

To understand the impact of the aforementioned modifications, it is essential to correlate the structural changes with their resulting biochemical effects. This is achieved through quantitative methods like QSAR and experimental approaches such as mutational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.net For a series of this compound analogues, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. mdpi.commdpi.com

In a hypothetical QSAR study, a training set of analogues with known activities would be aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) would be calculated. mdpi.com A statistical method, such as partial least squares (PLS) regression, would then be used to derive a correlation. researchgate.net The resulting QSAR model can provide contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might indicate that bulky, hydrophobic groups are favored at the C-terminus (Leucine position), while hydrogen bond donors are preferred on the Tryptophan indole ring. These models can then be used to predict the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts. mdpi.com

The table below presents hypothetical data from a QSAR study on a series of this compound analogues, illustrating how structural changes might correlate with biological activity.

| Analogue | Modification | Predicted pIC50 | Key Descriptor Contribution |

| 1 | None (Native Peptide) | 6.5 | Baseline |

| 2 | N-terminal Acetylation | 7.1 | Increased Hydrophobicity |

| 3 | C-terminal Carboxylic Acid | 5.8 | Negative Electrostatic Potential |

| 4 | [D-Val2] | 6.2 | Altered Steric Field |

| 5 | [Nle3] | 6.8 | Favorable Hydrophobic Field |

| 6 | [1-Naphthylalanine1] | 7.5 | Enhanced Steric and Hydrophobic Fields |

Mutational Analysis and Targeted Design to Elucidate Key Pharmacophores (in a research probe context)

Mutational analysis, in this context, refers to the systematic replacement of each amino acid in this compound to determine the contribution of each residue to its activity. A common approach is an "alanine scan," where each residue is individually replaced by alanine (B10760859) to probe the importance of its side chain.

From this analysis, a pharmacophore model can be constructed. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.govnih.gov For this compound, a pharmacophore model might consist of:

An aromatic feature (from the Tryptophan indole ring).

Two hydrophobic features (from the Valine and Leucine (B10760876) side chains).

A hydrogen bond donor (from the Tryptophan indole N-H).

A hydrogen bond acceptor (from a backbone carbonyl).

The relative spatial arrangement of these features.

This pharmacophore model serves as a 3D query to screen virtual libraries for structurally diverse molecules that could mimic the activity of the original peptide, potentially leading to the discovery of novel, non-peptide leads. nih.gov

Peptide Mimicry and Peptidomimetic Design Inspired by this compound

Due to the lack of available research on the biological activity and structure-activity relationship of this compound, there is no information regarding the design of peptide mimics or peptidomimetics inspired by this specific compound.

Advanced Analytical and Bioanalytical Methodologies for L Tryptophyl L Valyl L Leucinamide Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of L-Tryptophyl-L-valyl-L-leucinamide. This technique provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For this compound (C₂₂H₃₃N₅O₃), the theoretical monoisotopic mass is 415.2583 g/mol . In a typical analysis, the protonated molecule [M+H]⁺ would be observed at m/z 416.2662.

Beyond accurate mass measurement, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the peptide, yielding a characteristic pattern of product ions that confirms the amino acid sequence. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the precursor ion generates a series of b- and y-ions resulting from cleavage of the peptide amide bonds. The observation of these specific fragment ions provides unambiguous confirmation of the peptide's sequence. For instance, the fragmentation of protonated this compound would be expected to produce the ions detailed in the table below. Additionally, characteristic immonium ions for each constituent amino acid can be observed at lower m/z values, further corroborating the peptide's composition. rsc.orgresearchgate.net

| Ion Type | Sequence Fragment | Theoretical m/z |

| b₁ | Trp | 187.0866 |

| b₂ | Trp-Val | 286.1550 |

| y₁ | Leu-NH₂ | 113.1022 |

| y₂ | Val-Leu-NH₂ | 212.1706 |

| Immonium Ion | Trp | 159.0917 |

| Immonium Ion | Val | 72.0808 |

| Immonium Ion | Leu | 86.0964 |

Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Purity and Identity Confirmation in Research Studies

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for separating it from any synthetic byproducts or unreacted starting materials. waters.comnih.gov These methods are typically performed in a reversed-phase mode, utilizing a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.gov

UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. waters.com The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area. The identity of the peptide can be confirmed by comparing its retention time to that of a certified reference standard.

A hypothetical UPLC analysis of a synthesized sample of this compound might yield the following results, demonstrating the separation of the target peptide from potential impurities.

| Compound | Retention Time (min) | Peak Area (%) |

| L-Tryptophan | 1.85 | 0.5 |

| L-Valine | 1.23 | 0.3 |

| L-Leucinamide | 1.54 | 0.8 |

| This compound | 5.72 | 98.4 |

Spectroscopic Methods for Quantitative Analysis and Interaction Studies (e.g., Fluorescence due to Tryptophan)

The intrinsic fluorescence of the tryptophan residue within this compound provides a powerful spectroscopic tool for its quantitative analysis and for studying its interactions with other molecules. nih.gov The indole (B1671886) side chain of tryptophan is a natural fluorophore, typically exhibiting an excitation maximum around 280-295 nm and an emission maximum that is highly sensitive to the polarity of its local environment, generally ranging from 330 to 350 nm. case.edu

This fluorescence can be used to quantify the peptide's concentration in solution. More advanced applications involve monitoring changes in the fluorescence properties upon binding to a target, such as a protein or a lipid membrane. A shift in the emission wavelength (e.g., a blue shift to a shorter wavelength) or a change in fluorescence intensity (quenching or enhancement) can indicate that the tryptophan residue has moved into a different microenvironment, providing evidence of a binding event. acs.org Fluorescence quenching studies, where the decrease in fluorescence intensity is measured as a function of the concentration of a quenching agent, can provide information about the accessibility of the tryptophan residue. researchgate.net

The photophysical properties of this compound in an aqueous buffer could be characterized as follows:

| Parameter | Value |

| Excitation Maximum (λₑₓ) | 295 nm |

| Emission Maximum (λₑₘ) | 352 nm |

| Quantum Yield (Φ) | 0.12 |

| Fluorescence Lifetime (τ) | 2.5 ns |

Microcalorimetry and Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Microcalorimetry, and specifically Isothermal Titration Calorimetry (ITC), is a powerful technique for the thermodynamic characterization of the binding of this compound to a biological target. nih.govacs.org ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (dissociation constant, Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH) of binding in a single experiment. researchgate.netspringernature.com

From these direct measurements, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This information is crucial for understanding the driving forces behind the binding event, whether it is enthalpically driven (e.g., by hydrogen bonding and van der Waals interactions) or entropically driven (e.g., by the release of ordered water molecules from the binding interface).

A hypothetical ITC experiment for the binding of this compound to a target protein might yield the following thermodynamic parameters:

| Thermodynamic Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Dissociation Constant (Kd) | 5.2 µM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | 5.7 cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -10.2 kcal/mol |

Theoretical and Computational Investigations of L Tryptophyl L Valyl L Leucinamide

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules like L-Tryptophyl-L-valyl-L-leucinamide at an atomic level.

In the context of this tripeptide amide, MD simulations could be employed to:

Explore Conformational Landscapes: Determine the range of three-dimensional shapes (conformations) the molecule adopts in solution. This would involve analyzing parameters such as the radius of gyration and root mean square deviation (RMSD) of the peptide backbone to understand its flexibility and stability.

Analyze Solvent Interactions: Simulate the peptide in an explicit solvent environment (typically water) to study how solvent molecules arrange around it and form hydrogen bonds. This is crucial for understanding its solubility and how it interacts with its immediate environment.

A typical study would involve setting up a simulation box containing the peptide and solvent molecules, followed by an energy minimization and equilibration phase, and then a production run from which trajectories are saved and analyzed. The results, often presented as energy profiles, distance measurements over time, and conformational clustering, would reveal the preferred structures and dynamic nature of this compound in a given environment.

Quantum Chemical (QC) Calculations for Electronic Properties and Reaction Pathways

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to provide a detailed understanding of electron distribution, which governs a molecule's reactivity and spectroscopic properties.

For this compound, QC calculations could be utilized to:

Determine Electronic Properties: Calculate fundamental properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight electron-rich and electron-poor regions, indicating sites prone to electrophilic or nucleophilic attack.

Predict Spectroscopic Signatures: Theoretically calculate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure.

Analyze Reaction Pathways: Model potential chemical reactions, such as hydrolysis of the amide bonds, by calculating the energy barriers and identifying transition states. This would provide insight into the chemical stability and reactivity of the compound.

These calculations are typically performed on a single, optimized molecular geometry in a vacuum or with an implicit solvent model. The outputs would include optimized coordinates, energies, and various electronic property descriptors, which could be compiled into data tables for analysis.

Homology Modeling and De Novo Structure Prediction for this compound Binding Partners

If this compound were known to bind to a specific protein target for which no experimental structure exists, computational methods could be used to predict the target's three-dimensional structure.

Homology Modeling: This technique is used when the target protein has a sufficiently similar amino acid sequence to a protein of known structure (a "template"). The process involves aligning the target sequence with the template, copying the backbone coordinates, modeling the loops and side chains, and refining the final model. The quality of the resulting model is highly dependent on the sequence identity between the target and the template.

De Novo Structure Prediction: In the absence of a suitable template, de novo or ab initio methods predict the protein's structure from its amino acid sequence alone, based on the physical principles of protein folding. These methods are computationally intensive and are generally more successful for smaller proteins.

Once a structural model of the binding partner is generated, it can be used for further computational studies, such as docking simulations, to investigate how this compound might interact with it.

Ligand-Based and Structure-Based Computational Design for Research Probes

Computational design techniques are employed to discover or create new molecules with desired properties, such as high binding affinity for a biological target. These methods are broadly categorized as ligand-based or structure-based.

Ligand-Based Design: These methods are used when the structure of the target is unknown, but a set of molecules known to bind to it (ligands) is available. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling identify the key chemical features responsible for biological activity. A pharmacophore model derived from this compound and related active compounds could be used to screen large virtual libraries for new potential binders.

Structure-Based Design: When the three-dimensional structure of the target protein is known (either from experiment or modeling), structure-based methods can be used. This often involves de novo design, where new molecules are built atom-by-atom within the binding site, or virtual screening, where libraries of existing compounds are computationally "docked" into the target's active site to predict their binding orientation and affinity. These approaches could theoretically be used to design research probes based on the this compound scaffold to improve potency or selectivity for a specific binding partner.

L Tryptophyl L Valyl L Leucinamide As a Research Tool and Probe

Application in Protease Specificity Mapping and Mechanistic Studies

Synthetic peptides are fundamental tools for dissecting the substrate specificity of proteases, enzymes that catalyze the cleavage of peptide bonds. nih.govpnas.org The process of mapping protease specificity involves exposing the enzyme to a variety of peptide substrates to determine the preferred amino acid sequences at and around the cleavage site. pnas.orgnih.gov L-Tryptophyl-L-valyl-L-leucinamide can serve as a specific substrate to probe the requirements of proteases that recognize bulky, hydrophobic residues.

The peptide's sequence is particularly relevant for chymotrypsin-like serine proteases, which typically cleave peptide bonds C-terminal to large hydrophobic residues such as tryptophan, tyrosine, or phenylalanine. In this context, this compound could be used in kinetic assays to determine the efficiency of cleavage by a specific protease. By monitoring the rate of hydrolysis, researchers can calculate key kinetic parameters like the Michaelis constant (K_m) and the catalytic rate (k_cat).

For example, the peptide could be incubated with a panel of different proteases, and the cleavage products analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry. The resulting kinetic data would reveal which proteases recognize the Trp-Val sequence. A low K_m value would indicate high binding affinity, while a high k_cat/K_m ratio would signify high catalytic efficiency, thus identifying the peptide as an optimal substrate for that particular enzyme.

Table 1: Hypothetical Kinetic Parameters for the Cleavage of this compound by Various Proteases

This table illustrates the kind of data that would be generated from protease specificity assays. The values are for illustrative purposes.

| Protease | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Preferred Cleavage Site |

| Chymotrypsin (B1334515) | 150 | 45 | 3.0 x 10⁵ | After Tryptophan |

| Trypsin | >5000 | <0.1 | <20 | No significant cleavage |

| Elastase | 2500 | 1.2 | 4.8 x 10² | Low activity |

| Papain | 800 | 5.0 | 6.3 x 10³ | After Valine |

Use as a Fluorescent Probe for Membrane Studies or Protein Binding Assays (due to Tryptophan)

The intrinsic fluorescence of the tryptophan residue makes this compound a powerful tool for biophysical studies without the need for an external fluorescent label. biosynth.commdpi.comcore.ac.uk Tryptophan's fluorescence is highly sensitive to its local environment; its emission maximum and quantum yield change depending on the polarity of its surroundings. nih.govresearchgate.net

When the peptide is in a polar aqueous solution, its tryptophan fluorescence typically has an emission maximum around 350-355 nm. biosynth.com If the peptide binds to or inserts into a nonpolar environment, such as the hydrophobic core of a lipid bilayer or the binding pocket of a protein, the fluorescence emission maximum will shift to a shorter wavelength (a "blue shift"), and the fluorescence intensity may increase. nih.govresearchgate.netnih.gov

This property allows researchers to:

Monitor peptide-membrane interactions: By adding lipid vesicles to a solution of the peptide, any observed blue shift in tryptophan fluorescence can indicate the partitioning of the peptide into the membrane. nih.govfrontiersin.orgacs.org

Quantify protein-peptide binding: The change in fluorescence upon titration of a target protein can be used to measure binding affinities (dissociation constant, K_d). nih.govresearchgate.net

Table 2: Hypothetical Fluorescence Properties of this compound in Different Environments

This table provides an example of how the fluorescence data might look when the peptide interacts with a binding partner.

| Environment | Emission Maximum (λ_max, nm) | Quantum Yield (Φ) | Interpretation |

| Aqueous Buffer (pH 7.4) | 355 | 0.12 | Tryptophan exposed to polar solvent |

| With Phospholipid Vesicles | 335 | 0.25 | Tryptophan in a nonpolar lipid environment |

| With Target Protein X | 340 | 0.21 | Tryptophan in a hydrophobic binding pocket |

| With Denaturant (6M GdmCl) | 355 | 0.11 | Tryptophan fully exposed to solvent |

Integration into Peptide Microarrays for Interaction Screening

Peptide microarrays are high-throughput platforms used to study protein-protein interactions and identify binding partners. wikipedia.orgrsc.orgnews-medical.net These arrays consist of a large number of different peptides synthesized and immobilized on a solid surface, such as a glass slide. nih.govjove.com

This compound could be synthesized as one of thousands of spots on such a microarray. The array would then be incubated with a complex biological sample, such as a cell lysate or serum. Proteins from the sample that bind to the immobilized peptide can be detected, typically using a fluorescently labeled antibody. nih.gov

The use of this tripeptide on a microarray could help identify proteins whose binding motifs include the Trp-Val-Leu sequence. This is a powerful discovery tool for mapping interaction networks and finding proteins that recognize short, linear peptide motifs. The intensity of the signal at the peptide's spot is proportional to the amount of bound protein, allowing for a semi-quantitative analysis of binding interactions. rsc.org

Table 3: Hypothetical Binding Data from a Peptide Microarray Spot

This table illustrates potential results from screening different cell lysates against a microarray spot containing this compound.

| Analyte (Cell Lysate) | Normalized Fluorescence Signal Intensity | Binding Interaction |

| Control (Buffer only) | 1.0 | No binding (background) |

| Lysate A (Hepatocyte) | 1.2 | Weak / Non-specific |

| Lysate B (Neuronal) | 15.6 | Strong specific binding |

| Lysate C (Fibroblast) | 2.5 | Weak / Non-specific |

Role in Understanding Peptide Folding and Stability Mechanisms

The sequence of amino acids in a peptide or protein dictates its three-dimensional structure, which in turn determines its function. ahb-lab.comquora.com Short peptides like this compound serve as excellent model systems for studying the fundamental forces that drive protein folding and maintain structural stability. americanpeptidesociety.org

The folding of this peptide would be significantly influenced by the hydrophobic nature of its valine and leucine (B10760876) residues. In an aqueous environment, these side chains would tend to cluster together to minimize their contact with water, a phenomenon known as the hydrophobic effect, which is a primary driving force in protein folding.

Researchers can use techniques like circular dichroism (CD) spectroscopy to study the peptide's conformation in different solution conditions (e.g., varying temperature or adding denaturing agents). While a tripeptide is too short to form stable secondary structures like alpha-helices or beta-sheets on its own, it can be used to parameterize the conformational preferences of this specific sequence. nih.gov Such studies contribute to the development of computational models that predict the structure and stability of larger proteins based on their amino acid sequence. nih.gov

Table 4: Hypothetical Stability Data for this compound from Thermal Denaturation

This table shows how a biophysical property might change with temperature, indicating a conformational transition. T_m represents the melting temperature, a measure of stability.

| Temperature (°C) | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) |

| 25 | -500 |

| 35 | -480 |

| 45 | -400 |

| 55 (T_m) | -250 |

| 65 | -100 |

| 75 | -50 |

Future Research Directions and Unexplored Avenues for L Tryptophyl L Valyl L Leucinamide

Exploration of Biosynthetic Pathways for Related Tripeptides and Potential for L-Tryptophyl-L-valyl-L-leucinamide

The synthesis of peptides in organisms is a complex, energy-intensive process. The biosynthesis of this compound is currently uncharacterized, but insights can be drawn from the established pathways of its constituent amino acids and general peptide synthesis mechanisms.

Tryptophan, in particular, is one of the most energetically expensive amino acids for a cell to produce. nih.gov Its synthesis pathway involves a series of five enzymatic reactions starting from chorismic acid, a pathway present in bacteria and plants but not in mammals, making tryptophan an essential dietary amino acid for humans. nih.govyoutube.com The high biosynthetic cost of tryptophan suggests that peptides containing it are likely subject to tight regulatory control within organisms. nih.gov

Future research should focus on identifying potential non-ribosomal peptide synthetases (NRPSs) or similar enzymatic machinery that could assemble this tripeptide. NRPSs are large, multi-enzyme complexes that can synthesize peptides in a ribosome-independent manner. Investigating the genomes of microorganisms known to produce diverse small peptides could reveal gene clusters encoding enzymes capable of linking L-Tryptophan, L-Valine, and L-Leucine and subsequently amidating the C-terminus.

Table 1: Constituent Amino Acids and Their Biosynthetic Precursors

| Amino Acid | Common Precursor(s) | Key Biosynthetic Pathway |

|---|---|---|

| L-Tryptophan | Chorismic acid, Serine | Shikimate Pathway, Tryptophan Synthesis youtube.com |

| L-Valine | Pyruvate | Valine Biosynthesis |

| L-Leucine | α-Ketoisovalerate (from Valine pathway) | Leucine (B10760876) Biosynthesis |

Exploring the metabolic flux and regulatory networks related to the precursor amino acids in various organisms could provide clues about the conditions under which this compound might be produced.

Development of Novel Bioconjugation Strategies for this compound

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, offers a powerful avenue for enhancing the therapeutic potential and research utility of peptides. nih.govnih.gov For this compound, novel bioconjugation strategies could be developed to improve its stability, target specificity, or to attach reporter molecules for tracking and imaging. nih.gov

Future research can explore site-specific modification of the peptide. escholarship.org The primary amine at the N-terminus of the tryptophan residue is a prime target for conjugation. Additionally, the indole (B1671886) ring of tryptophan presents a unique site for chemical modification, allowing for the attachment of various functional moieties.

Key Bioconjugation Approaches for Future Research:

N-Terminal Modification: Techniques like the Ugi three-component reaction could be adapted to selectively modify the N-terminal aspartic/glutamic acid, a strategy that could be expanded to other N-terminal residues. escholarship.org

Tryptophan-Specific Ligation: Developing chemistries that specifically target the indole ring of tryptophan would allow for precise modification without altering the peptide backbone.

Enzymatic Ligation: The use of enzymes to catalyze the site-specific attachment of molecules can create homogenous conjugates under mild conditions, preserving the peptide's biological activity. nih.gov

Click Chemistry: The introduction of bioorthogonal handles (e.g., an azide (B81097) or alkyne) onto the peptide would enable highly efficient and specific conjugation to other molecules via click chemistry reactions. dtu.dk

Table 2: Potential Bioconjugation Sites on this compound

| Potential Site | Amino Acid Residue | Type of Functional Group | Potential Conjugation Chemistry |

|---|---|---|---|

| N-Terminus | L-Tryptophan | Primary Amine (-NH2) | Amide bond formation, Reductive amination |

| Indole Ring | L-Tryptophan | Aromatic Heterocycle | Electrophilic substitution, Palladium-mediated cross-coupling technologynetworks.com |

| C-Terminus | L-Leucinamide | Amide (-CONH2) | Generally less reactive, potential for hydrolysis and re-ligation |

Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Roles

To understand the biological significance of this compound, a holistic approach integrating multiple layers of biological data is necessary. frontiersin.org Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the peptide's role within a biological system. nih.govnih.gov

Future research efforts could involve:

Metabolomic Profiling: Detecting and quantifying this compound in various tissues or cell types under different conditions to correlate its presence with specific physiological or pathological states.

Proteomic and Transcriptomic Analysis: Identifying changes in protein and gene expression that correlate with the levels of the tripeptide. This could reveal the signaling pathways or cellular processes that the peptide modulates. nih.gov

Spatiotemporal Omics: This cutting-edge approach maps molecular data within a spatial and temporal context, which could reveal where and when the peptide is produced and active within a tissue. researchgate.net